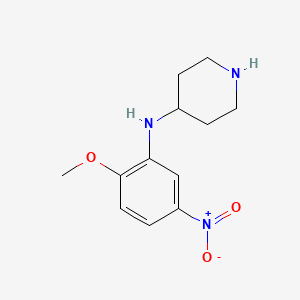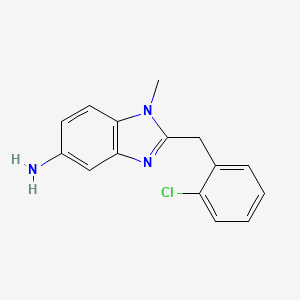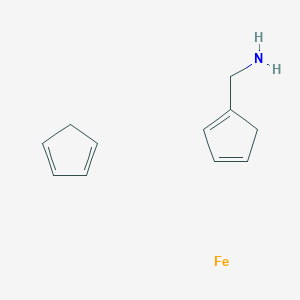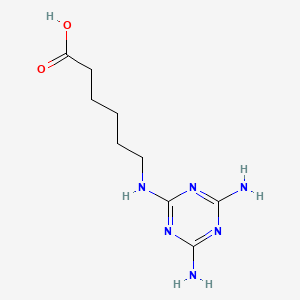
Ethylenediisothiouronium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes sulfur and nitrogen atoms, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide typically involves multiple steps, starting with the preparation of the core structure. The process often includes the use of thiol and amine precursors, which undergo a series of reactions such as nucleophilic substitution and condensation. The final step usually involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and recrystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
{[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of {[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Flavin-Dependent Halogenases: Enzymes that catalyze the halogenation of organic compounds, used in biocatalysis.
Uniqueness
{[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide is unique due to its specific structure, which includes both sulfur and nitrogen atoms. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
90746-74-0 |
|---|---|
Formule moléculaire |
C4H11BrN4S2 |
Poids moléculaire |
259.2 g/mol |
Nom IUPAC |
2-carbamimidoylsulfanylethyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C4H10N4S2.BrH/c5-3(6)9-1-2-10-4(7)8;/h1-2H2,(H3,5,6)(H3,7,8);1H |
Clé InChI |
OORKAVOFOSBTAT-UHFFFAOYSA-N |
SMILES canonique |
C(CSC(=N)N)SC(=N)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728149.png)
![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728150.png)
![4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride](/img/structure/B11728152.png)

![(E)-N-[(furan-3-yl)methylidene]hydroxylamine](/img/structure/B11728166.png)

![{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine](/img/structure/B11728175.png)
![1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B11728185.png)


![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728213.png)
![N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11728220.png)
![5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11728229.png)
